molecular formula C15H20ClNO3 B194662 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 85175-65-1

3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No. B194662
CAS RN: 85175-65-1
M. Wt: 297.78 g/mol
InChI Key: UKLLLQWDPVQNPO-UHFFFAOYSA-N
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Description

Azepines are seven-membered heterocyclic compounds with one nitrogen atom . They are part of a larger class of compounds known as azacycloalkanes. Azepines can be substituted in various ways to create a wide range of compounds with different properties .


Synthesis Analysis

Azepines can be synthesized through several methods. One method involves the demethoxycarbonylation of certain compounds . Another method involves the coupling of phenylhydrazines with 1-alkynylcyclobutanols .


Molecular Structure Analysis

The molecular structure of azepines involves a seven-membered ring with one nitrogen atom . The exact structure can vary depending on the specific substitutions on the azepine ring .


Chemical Reactions Analysis

Azepines can undergo various chemical reactions, depending on their specific substitutions. For example, they can participate in oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azepines can vary greatly depending on their specific structure. For example, some azepines are combustible liquids .

Scientific Research Applications

Intramolecular Cyclization

  • Davies et al. (1977) explored the intramolecular cyclization of arylalkyl isothiocyanates, leading to the synthesis of 4,5-dihydro-3H-benzazepine-1-thiones, which are structurally related to 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This research contributes to the understanding of cyclization processes in organic chemistry (Davies et al., 1977).

Synthesis Improvements

  • Liu Guang-ming (2009) focused on improving the synthesis process of a compound closely related to the chemical , highlighting advancements in industrial manufacturing and efficiency (Liu Guang-ming, 2009).

Receptor Antagonist Synthesis

  • Geng Min (2011) synthesized a novel non-competitive AMPA receptor antagonist structurally similar to 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one. This work contributes to the development of potential therapeutic agents (Geng Min, 2011).

X-Ray Diffraction Data

  • Macías et al. (2011) conducted a study that included the synthesis and X-ray diffraction data of compounds similar to 3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, providing valuable insights into the crystal structure of such compounds (Macías et al., 2011).

Dopaminergic Activity

  • Pfeiffer et al. (1982) studied the dopaminergic activity of substituted benzazepines, which are structurally related to the compound . This research is significant in understanding the pharmacological effects of these compounds (Pfeiffer et al., 1982).

Molecular Structures and Assemblies

  • Guerrero et al. (2014, 2020) and Acosta et al. (2015) conducted studies on benzazepine derivatives, closely related to the compound , focusing on molecular structures and hydrogen-bonded assemblies. These studies offer insights into the chemical properties and potential applications of such compounds (Guerrero et al., 2014), (Guerrero et al., 2020), (Acosta et al., 2015).

Safety And Hazards

The safety and hazards associated with azepines can vary greatly depending on their specific structure. For example, some azepines are combustible liquids and should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

3-(3-chloropropyl)-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLLQWDPVQNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517926
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

CAS RN

85175-65-1
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Next, the 1-(7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-on-3-yl)-3-chloro-propane (59.2 g, 0.2 mol) is hydrogenated in glacial acetic acid (500 ml) in the presence of 10% palladium/charcoal (5 g) for 6 hours at 50° C. under 5 bar. The catalyst is removed by suction filtering, the glacial acetic acid is distilled off in vacuo and the residue is neutralized with potassium carbonate after the addition of water. The precipitate is suction filtered, washed free from salts with water and dried.
Quantity
59.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1.1 gm (0.005 mol) of 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one were suspended in 15 ml of absolute dimethylsulfoxide, and the suspension was mixed with 0.67 gm (0.006 mol) of potassium tert. butoxide, while stirring. After 10 minutes, the suspension thus obtained was added dropwise to 0.64 ml (0.006 mol) of 1-bromo-3-chloro-propane in 10 ml of dimethylsulfoxide, while cooling with ice water. After one hour the mixture was poured into water. After a short time the viscous precipitate began to crystallize. The precipitate was suction-filtered off, dissolved in acetone, precipitated again with water, and then suction-filtered off and dried
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 5
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 6
3-(3-Chloropropyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

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